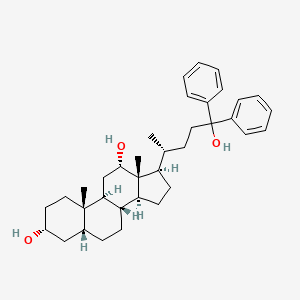

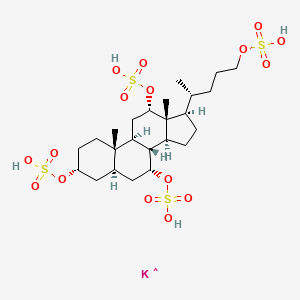

3,12-Dihydroxy-nor-cholanyldiphenylcarbinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

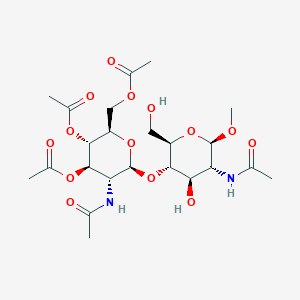

Bile acids and their derivatives, such as the ones related to "3,12-Dihydroxy-nor-cholanyldiphenylcarbinol," play significant roles in various biological processes. These compounds are synthesized from cholesterol in the liver and are crucial for the digestion and absorption of fats and fat-soluble vitamins in the intestine. Their chemical structure allows them to act as detergents in the gastrointestinal tract, emulsifying fats to facilitate absorption.

Synthesis Analysis

The synthesis of bile acid derivatives often involves multi-step chemical processes. For example, the synthesis of a bile acid analogue, 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid, from the methyl ester of norursodeoxycholic acid showcases a complex synthesis route involving protection of hydroxyl groups, oxidation, and Grignard reactions, ultimately achieving the desired product with significant yield (Yoshii et al., 1991).

Molecular Structure Analysis

Molecular structure analysis of bile acid derivatives is crucial for understanding their function and interaction with biological molecules. Techniques such as proton magnetic resonance and mass spectrometry are employed to confirm the structure of synthesized compounds. For example, the structure of 7-Me-norCDCA was confirmed using these methods, providing insights into its molecular configuration and potential biological activity (Yoshii et al., 1991).

Chemical Reactions and Properties

Bile acid derivatives undergo various chemical reactions, including biotransformation in the liver, leading to the production of different metabolites with distinct biological activities. These reactions can significantly alter their physiological properties and effects. For instance, the major biotransformation product of 7-Me-norCDCA exhibits strong choleretic activity, indicating its potential therapeutic applications (Yoshii et al., 1991).

Physical Properties Analysis

The physical properties of bile acid derivatives, such as solubility and crystal structure, can influence their biological activity and therapeutic potential. The ability of these compounds to form inclusion complexes with solvents, as well as their crystal packing and hydrogen bonding capabilities, are aspects of interest. These properties are studied using techniques like x-ray crystallography to understand the compound's behavior in biological systems (Miragaya et al., 2009).

Scientific Research Applications

Identification and Structural Analysis

Research has identified various mono- and disubstituted cholanoic acids in human feces, including derivatives of 5 Beta-cholanoic acid like 3,12-diketo, 3-keto-12alpha-hydroxy, and 3alpha,12 Beta-dihydroxy, among others. These compounds were isolated using preparative thin-layer chromatography and analyzed using gas-liquid chromatography and mass spectrometry, confirming their structures and contributing to the understanding of bile acid metabolism and its implications for health and disease (Eneroth, Gordon, Ryhage, & Sjövall, 1966).

Synthesis and Derivatives

The synthesis of 24-nor-5α-cholic acid and its derivatives, involving modifications at positions 3, 7, and 12, has been explored to aid in the identification of trihydroxy acidic metabolites derived from β-sitosterol. These synthetic approaches provide valuable tools for studying the structure-activity relationships of bile acids and their analogs, with potential applications in drug discovery and development (Shalon & Elliott, 1976).

Pharmacological Evaluation

Studies have evaluated the pharmacological properties of cannabinoid receptor ligands in various models, indicating the therapeutic potential of modulating endogenous cannabinoid signaling for treating anxiety-related disorders. These findings underscore the importance of 3,12-Dihydroxy-nor-cholanyldiphenylcarbinol derivatives in understanding cannabinoid receptor interactions and developing new treatments (Patel & Hillard, 2006).

Metabolic Pathways

Research into the enzymatic and chemical oxidation of related compounds has shed light on the metabolic pathways of hydrocarbons like 3-methylcholanthrene, producing dihydrodiols with various stereochemical configurations. These studies contribute to our understanding of the metabolic transformations of hydrocarbons and their potential biological effects, with implications for carcinogenesis and detoxification processes (Tierney, Hewer, Rattle, Grover, & Sims, 1978).

properties

IUPAC Name |

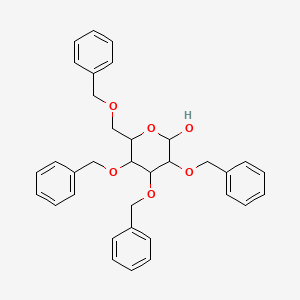

(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50O3/c1-24(18-21-36(39,25-10-6-4-7-11-25)26-12-8-5-9-13-26)30-16-17-31-29-15-14-27-22-28(37)19-20-34(27,2)32(29)23-33(38)35(30,31)3/h4-13,24,27-33,37-39H,14-23H2,1-3H3/t24-,27-,28-,29+,30-,31+,32+,33+,34+,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBCIRWFQPYPOH-CERMKAIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)[C@H]3CC[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71777114 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

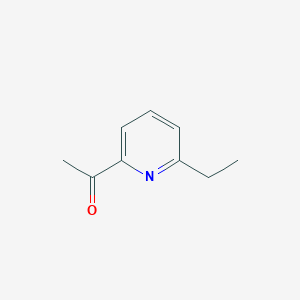

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

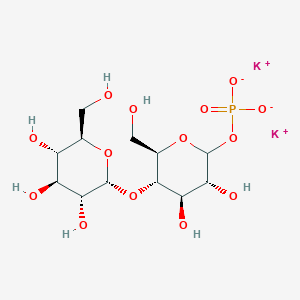

![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)

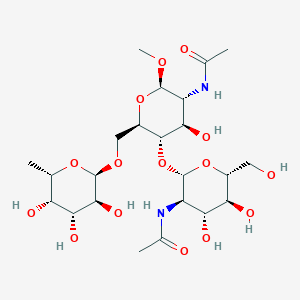

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)